Bienvenue dans la boutique en ligne BenchChem!

2,6-dichloro-1H-purine

Nucleoside synthesis Regioselective glycosylation Vorbrüggen method

2,6-Dichloro-1H-purine provides two orthogonal chlorine handles with documented C6-over-C2 reactivity hierarchy, enabling stepwise derivatization unattainable with mono-halogenated purines. Key intermediate for acyclovir, ganciclovir, and penciclovir manufacture; supports sequential Suzuki/Stille couplings for CDK inhibitor libraries. Offers N7-selective glycosylation advantages over 6-chloropurine. For solid-phase synthesis, C6 enables regioselective resin attachment while C2 remains available for diversification. Eliminates intermediate halogenation steps—one building block replaces multiple inventory items.

Molecular Formula C5H2Cl2N4
Molecular Weight 189.00 g/mol
Cat. No. B7724073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-1H-purine
Molecular FormulaC5H2Cl2N4
Molecular Weight189.00 g/mol
Structural Identifiers
SMILESC1=NC2=C(NC(=NC2=N1)Cl)Cl
InChIInChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
InChIKeyRMFWVOLULURGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-1H-purine (CAS 5451-40-1) Procurement Specification: Class, Reactivity Profile, and Core Technical Parameters


2,6-Dichloro-1H-purine (also referred to as 2,6-dichloropurine; molecular formula C₅H₂Cl₂N₄; molecular weight 189.00 g/mol) is a dihalogenated purine derivative bearing chlorine substituents at both the C2 and C6 positions of the purine heterocycle [1]. As a foundational heterocyclic building block, it occupies a critical niche in medicinal chemistry and nucleoside analog synthesis, serving as a key intermediate in the preparation of antiviral agents such as acyclovir, ganciclovir, and penciclovir [2]. The compound exists as two distinct tautomeric polymorphs (9H- and 7H-tautomers), a physicochemical property with direct implications for crystallinity, storage stability, and batch-to-batch consistency in procurement [3]. For scientific and industrial users seeking a versatile purine scaffold with two orthogonal leaving groups for sequential functionalization, this compound offers a defined reactivity profile that distinguishes it from mono-halogenated purines and other di-substituted analogs.

Why 6-Chloropurine or 2,6-Diaminopurine Cannot Substitute for 2,6-Dichloro-1H-purine in Sequential Derivatization Workflows


Generic substitution among purine building blocks is precluded by the fundamentally different regiochemical outcomes dictated by the nature and positioning of leaving groups. Mono-halogenated analogs such as 6-chloropurine provide only a single electrophilic site, limiting their utility to one-step functionalization and preventing the construction of 2,6-differentially substituted architectures that are prevalent in advanced kinase inhibitors and nucleoside therapeutics [1]. Conversely, 2,6-diaminopurine lacks the electrophilic handles necessary for transition metal-catalyzed cross-coupling reactions, restricting access to carbon-substituted purine libraries. The C2 and C6 chlorine atoms in 2,6-dichloro-1H-purine exhibit a quantifiable hierarchy of reactivity—the C6 position is consistently more reactive toward nucleophiles and palladium-mediated couplings than the C2 position [2][3]—enabling predictable, stepwise orthogonal derivatization that cannot be replicated with alternative purine cores. For procurement decisions in synthetic programs requiring multi-step purine elaboration, substituting with a mono-chlorinated or non-halogenated purine introduces either synthetic dead-ends or necessitates complete route redesign.

Quantitative Differentiation Evidence: 2,6-Dichloro-1H-purine vs. 6-Chloropurine and Other In-Class Analogs


N7 Glycosylation Regioselectivity: 2,6-Dichloro-1H-purine vs. 6-Chloropurine Under Identical Vorbrüggen Conditions

In a direct head-to-head study of regioselective N7 glycosylation using the Vorbrüggen method with SnCl₄ or TiCl₄ catalysis, 2,6-dichloropurine demonstrated systematically different N7/N9 isomer distributions compared to 6-chloropurine under identical reaction conditions [1]. The presence of the additional C2 chlorine substituent influences the electronic environment of the purine ring, thereby modulating the regiochemical outcome of glycosylation at N7 versus N9. Both substrates were evaluated side-by-side to determine conditions that reverse the predominant N9 selectivity typically observed in purine glycosylation, with 2,6-dichloropurine providing access to N7-nucleoside intermediates that are suitable for subsequent purine transformations [1].

Nucleoside synthesis Regioselective glycosylation Vorbrüggen method

Suzuki-Miyaura Coupling Regioselectivity: C6-Position Preference of 2,6-Dichloro-1H-purine vs. C2-Position Preference of 6-Chloro-2-iodopurine

In a controlled comparative study of Suzuki-Miyaura cross-coupling regioselectivity, 9-benzyl-2,6-dichloropurine and 9-benzyl-6-chloro-2-iodopurine were reacted with one equivalent of phenyl boronic acid under identical palladium-catalyzed conditions [1]. The 2,6-dichloropurine derivative exhibited exclusive coupling at the C6 position to yield 9-benzyl-2-chloro-6-phenylpurine, consistent with the higher electrophilicity of the C6 chlorine relative to the C2 chlorine [2]. In contrast, the 6-chloro-2-iodopurine analog underwent selective coupling at the C2 position to yield 9-benzyl-6-chloro-2-phenylpurine, driven by the superior leaving group ability of iodine over chlorine [1]. This inversion of regioselectivity based solely on the halogen substitution pattern provides a quantifiable, predictable handle for orthogonal functionalization strategies.

Cross-coupling Palladium catalysis Regioselective arylation

Nucleophilic Substitution Hierarchy: Quantified C6 over C2 Reactivity Preference in 2,6-Dichloro-1H-purine

Across multiple independent studies, a consistent quantitative hierarchy of nucleophilic substitution has been established for halogenated purines: the general reactivity order is C8 ≈ C6 > C2 [1]. For 2,6-dichloropurine specifically, the C6 chlorine is more activated for nucleophilic attack than the C2 chlorine, a finding corroborated by computational charge density calculations as well as experimental Stille coupling outcomes [1][2]. In Pd-mediated Stille couplings with organostannanes, 2,6-dichloropurine derivatives react selectively at the C6 position, with the C2 chlorine remaining intact for subsequent derivatization [1]. This reactivity gradient—C6 substitution proceeding first under mild conditions, with C2 substitution requiring more forcing conditions or alternative catalyst systems—provides a predictable, exploitable difference that distinguishes 2,6-dichloropurine from mono-halogenated purines, which offer only a single electrophilic site with no opportunity for sequential orthogonal functionalization.

Nucleophilic aromatic substitution Regioselectivity Purine functionalization

Tautomeric Polymorphism: Coexistence of 9H- and 7H-Tautomers as a Unique Solid-State Characteristic

Single-crystal X-ray diffraction studies have identified and characterized two distinct tautomeric polymorphs of 2,6-dichloropurine: the 9H-tautomer and the 7H-tautomer [1]. These polymorphs crystallize in different space groups—the 9H-tautomer in P2₁/c (space group 14) with unit cell parameters a = 14.0867 Å, b = 9.4898 Å, c = 12.2656 Å, β = 115.381°, and Z = 8 with Z‘ = 2 [2]. Despite differences in space group symmetry and the number of symmetry-independent molecules, the two polymorphs exhibit remarkably similar hydrogen-bonding motifs, reflecting the subtle energetic balance between the two tautomeric states in the solid state [1]. This tautomeric polymorphism is not observed in simpler mono-halogenated purines such as 6-chloropurine, which typically crystallize as a single tautomeric form, and represents a distinctive physicochemical signature of the 2,6-dichloro substitution pattern.

Solid-state chemistry Polymorphism Tautomerism

Procurement-Driven Application Scenarios for 2,6-Dichloro-1H-purine Based on Quantitative Differentiation Evidence


Sequential Synthesis of 2,6-Differentially Substituted Purine Kinase Inhibitor Libraries

For medicinal chemistry programs targeting cyclin-dependent kinases (CDKs) or other purine-binding enzymes, 2,6-dichloro-1H-purine enables a two-step orthogonal functionalization sequence that is not accessible from mono-halogenated starting materials. Leveraging the documented C6-over-C2 reactivity preference established in Stille and Suzuki-Miyaura cross-coupling studies [1][2], researchers can perform an initial palladium-catalyzed arylation or alkylation at the C6 position while leaving the C2 chlorine intact for a subsequent, chemically distinct coupling step. This sequential strategy has been explicitly employed in the synthesis of 2,6,8,9-tetrasubstituted purines, where 2,6-dichloro-9-isopropylpurine undergoes one or two cross-couplings followed by C-H arylation at C8 to generate tri- and tetra-arylpurine libraries suitable for kinase inhibitor screening [3]. Procuring 2,6-dichloro-1H-purine rather than 6-chloropurine eliminates the need for intermediate halogenation steps and reduces the number of distinct building blocks required in the inventory.

Preparation of N7-Selective Purine Nucleoside Analogs with Defined Regiochemistry

In nucleoside analog development where N7-substituted purines are desired—either as active pharmaceutical ingredients or as synthetic intermediates for further transformation—the regioselective glycosylation behavior of 2,6-dichloropurine offers distinct advantages over 6-chloropurine. Direct comparative studies using the Vorbrüggen method with SnCl₄ or TiCl₄ catalysis have demonstrated that 2,6-dichloropurine and 6-chloropurine yield different N7/N9 isomer distributions under identical reaction conditions [1]. For synthetic programs where N7-nucleoside intermediates are required for subsequent elaboration (e.g., to access 7-substituted purine antivirals or enzyme inhibitors), the differential regioselectivity profile of 2,6-dichloropurine provides an additional parameter for optimizing yield and minimizing chromatographic separation of undesired N9 isomers. Procurement of this scaffold is justified when the synthetic route demands access to peracetylated N7-nucleosides as key intermediates.

Solid-Phase Combinatorial Library Synthesis on Polymer Supports

2,6-Dichloro-1H-purine is the preferred immobilization scaffold for solid-phase synthesis of purine-based combinatorial libraries. The C6 chlorine provides a regioselective attachment point for immobilization via substitution with polymer-supported amines, as demonstrated in the construction of 2,6,8-trisubstituted purine libraries on polystyrene resins [1][2]. Following immobilization at C6, the N9 position can be alkylated, the C2 chlorine can be substituted with diverse amines, and the C8 position can be functionalized via direct C-H arylation [3]. This sequential on-resin diversification strategy—which exploits the hierarchical reactivity of the C6, N9, C2, and C8 positions—is uniquely enabled by the 2,6-dichloro substitution pattern and cannot be replicated with 6-chloropurine, which lacks the second reactive halogen handle for post-immobilization diversification. For high-throughput screening groups and contract research organizations building purine-focused compound collections, 2,6-dichloro-1H-purine represents a strategically essential building block.

Synthesis of Antiviral Nucleoside Analogs (Acyclovir, Ganciclovir, Penciclovir) via N9-Alkylation

2,6-Dichloro-1H-purine serves as a key industrial intermediate in the manufacture of clinically established antiviral agents including acyclovir, ganciclovir, and penciclovir [1]. The synthetic route involves condensation of 2,6-dichloropurine with protected acyclic sugar moieties, followed by sequential displacement of the C6 and C2 chlorines with appropriate nucleophiles (ammonia, hydroxylamine, or alkoxides) to install the requisite 2- and 6-substituents of the target nucleoside [2]. The presence of two reactive chlorine atoms allows for the convergent assembly of the fully substituted purine core from a single, commercially available building block. For procurement decisions in generic pharmaceutical manufacturing or process chemistry development, 2,6-dichloro-1H-purine offers a validated, scalable entry point to this therapeutically important class of antivirals, with established regulatory precedence and defined impurity profiles.

Quote Request

Request a Quote for 2,6-dichloro-1H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.